((Methylthio)methyl)triphenylphosphonium chloride
Overview
Description
((Methylthio)methyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C20H20ClPS. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.
Mechanism of Action
Target of Action
It’s known that triphenylphosphonium-based compounds often target mitochondria .
Mode of Action
((Methylthio)methyl)triphenylphosphonium chloride is a Wittig reagent . It reacts with aldehydes and ketones to give substituted alkenes in a process known as the Wittig reaction . This reaction is a key step in the synthesis of various compounds .
Biochemical Pathways
The Wittig reaction, in which this compound participates, leads to the formation of alkenes from aldehydes or ketones . The resulting alkenes can then undergo further reactions, affecting various biochemical pathways.
Pharmacokinetics
It’s known that lipophilic cations such as triphenylphosphonium ions can accumulate several hundred-fold within mitochondria, driven by the membrane potential . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that the compound is used in the synthesis of certain drugs, such as the antiviral and antitumor drug cephalotaxine , indicating that its action can have significant biological effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the Wittig reaction, a common method for the synthesis of alkenes
Molecular Mechanism
The molecular mechanism of action of ((Methylthio)methyl)triphenylphosphonium chloride is primarily through its role in the Wittig reaction . In this reaction, it acts as a reagent that reacts with aldehydes or ketones to produce substituted alkenes . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is hygroscopic and decomposes in water , which could influence its stability and degradation over time
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Methylthio)methyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with methylthiomethyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The general procedure involves dissolving triphenylphosphine in an appropriate solvent, such as dichloromethane, and then adding methylthiomethyl chloride dropwise while maintaining the reaction temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours at room temperature to ensure complete reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is typically carried out in large reactors with efficient stirring and temperature control. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The purification process may involve multiple recrystallizations and the use of advanced filtration techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
((Methylthio)methyl)triphenylphosphonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
((Methylthio)methyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes. It is also used in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxy group instead of a methylthio group.
(Ethoxymethyl)triphenylphosphonium chloride: Similar in structure but with an ethoxy group instead of a methylthio group.
(Phenylthio)methyltriphenylphosphonium chloride: Similar in structure but with a phenylthio group instead of a methylthio group.
Uniqueness
((Methylthio)methyl)triphenylphosphonium chloride is unique due to the presence of the methylthio group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methylsulfanylmethyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREBIKHUZHBYJU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939002 | |
Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-54-0 | |
Record name | Phosphonium, [(methylthio)methyl]triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Methylthio)methyl)triphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(methylthio)methyl]triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to ((methylthio)methyl)triphenylphosphonium chloride when exposed to X-rays at low temperatures?
A1: When single crystals of this compound are exposed to X-rays at 77 K (-196.15 °C), the compound undergoes a fascinating transformation. The X-ray irradiation leads to the formation of "pairwise trapped radicals." These radicals are essentially molecules with unpaired electrons, making them highly reactive. The ESR spectra, which act like a fingerprint for these radicals, indicate that they are trapped within the crystal lattice in close proximity to each other. []
Q2: How does the crystal structure of this compound influence radical formation?
A2: The crystal structure of this compound plays a crucial role in the formation and trapping of these radicals. Analysis of the crystal structure reveals that two phenyl rings within the molecule are positioned in a specific orientation and proximity that favors radical formation upon X-ray irradiation. This arrangement facilitates the formation of a radical pair consisting of a cyclohexadienyl radical and a phenyl sigma radical. These findings underscore the importance of structural considerations in understanding radical reactions within crystalline materials. []
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